molecular formula C12H18O B024158 2-Isopropyl-6-propylphenol CAS No. 74663-48-2

2-Isopropyl-6-propylphenol

Cat. No.: B024158
CAS No.: 74663-48-2
M. Wt: 178.27 g/mol
InChI Key: JNTNBZKUWHRIGW-UHFFFAOYSA-N
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Description

2-Isopropyl-6-propylphenol is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by the presence of isopropyl and propyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-Isopropyl-6-propylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of anesthetics and analgesics.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

2-Isopropyl-6-propylphenol is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

The primary targets of 2-Isopropyl-6-propylphenol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-6-propylphenol can be synthesized through several methods. One common route involves the alkylation of phenol with isopropyl chloride and propyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-6-propylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Comparison with Similar Compounds

2-Isopropyl-6-propylphenol can be compared with other phenolic compounds, such as:

    Phenol: The simplest phenolic compound, known for its antiseptic properties.

    2,6-Diisopropylphenol (Propofol): A widely used anesthetic agent with similar structural features but different pharmacological properties.

    4-Propylphenol: Another phenolic compound with distinct chemical and biological activities.

Uniqueness: this compound is unique due to the specific arrangement of its isopropyl and propyl groups, which confer distinct chemical and biological properties compared to other phenolic compounds.

Properties

IUPAC Name

2-propan-2-yl-6-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTNBZKUWHRIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225643
Record name 2-Isopropyl-6-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74663-48-2
Record name 2-Isopropyl-6-propylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074663482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-6-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)-6-propylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOPROPYL-6-PROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35A3U7I116
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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